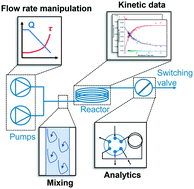Modern advancements in continuous-flow aided kinetic analysis
Reaction Chemistry & Engineering Pub Date: 2022-02-18 DOI: 10.1039/D1RE00467K
Abstract
Although kinetic analysis has traditionally been conducted in a batch vessel, continuous-flow aided kinetic analysis continues to swell in popularity. This can be partly attributed to the favourable characteristics of flow reactors and the growth of flow chemistry in general. However, the development of innovative techniques in recent years to obtain more kinetic information using less reaction material, has further accelerated its adoption. These advancements allow faster and more efficient routes to total process understanding, thereby allowing optimum reaction conditions to be identified in process development to maximise product outputs. This minireview documents novel methodologies reported in the recent literature, both to highlight opportunities for their exploitation and to enable further adoption of kinetic analysis in continuous-flow systems in years to come.


Recommended Literature
- [1] A novel regrowth mechanism and enhanced optical properties of Mg0.25Zn0.75O nanorods subjected to vapor-confined face-to-face annealing
- [2] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [3] Assembly of multi-walled carbon nanotubes–ZnSe quantum dot hybrids for a paeonol electrochemical sensor
- [4] Inside front cover
- [5] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [6] Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring†
- [7] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [8] A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
- [9] Controlling the delivery kinetics from colloidal mesoporous silicananoparticles with pH-sensitive gates†
- [10] Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 99-24-1
-
CAS no.: 2996-92-1
-
CAS no.: 518-17-2
-
CAS no.: 79-97-0
-
CAS no.: 95-25-0
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2









